Cdmt hydrochloride
CAS No.: 1016-45-1
Cat. No.: VC5836795
Molecular Formula: C12H16Cl2N2
Molecular Weight: 259.17
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1016-45-1 |
---|---|
Molecular Formula | C12H16Cl2N2 |
Molecular Weight | 259.17 |
IUPAC Name | 2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamine;hydrochloride |
Standard InChI | InChI=1S/C12H15ClN2.ClH/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12;/h3-4,7-8,14H,5-6H2,1-2H3;1H |
Standard InChI Key | WRVJYIJSCHQCOW-UHFFFAOYSA-N |
SMILES | CN(C)CCC1=CNC2=C1C=C(C=C2)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
CDMT hydrochloride (CAS 1016-45-1) is a hydrochloride salt of 5-chloro-N,N-dimethyltryptamine. Its molecular formula is C₁₂H₁₅ClN₂·HCl, with a molecular weight of 267.63 g/mol . The compound’s structure comprises a tryptamine backbone substituted with a chlorine atom at the 5-position of the indole ring and two methyl groups on the terminal amine (Table 1).
Table 1: Chemical Identity of CDMT Hydrochloride
Property | Value/Description |
---|---|
CAS Registry Number | 1016-45-1 |
IUPAC Name | 5-Chloro-N,N-dimethyl-1H-indole-3-ethanamine hydrochloride |
Synonyms | 5-Chloro DMT hydrochloride; CDMT hydrochloride |
Molecular Formula | C₁₂H₁₅ClN₂·HCl |
SMILES | CN(C)CCc1c[nH]c2c1cc(Cl)cc2.Cl |
InChI Key | WRVJYIJSCHQCOW-UHFFFAOYSA-N |
The indole ring’s chlorination at the 5-position distinguishes CDMT hydrochloride from classical tryptamines like N,N-dimethyltryptamine (DMT), potentially altering its receptor binding affinity and metabolic stability .
Physicochemical Properties
CDMT hydrochloride is a crystalline solid at room temperature. Key properties include:
-
Solubility: Highly soluble in water and polar solvents (e.g., methanol, ethanol) due to its ionic nature.
-
Stability: Stable under ambient conditions but may degrade under prolonged exposure to light or elevated temperatures.
-
Spectroscopic Data:
Pharmacological and Biochemical Research
Receptor Binding Affinity
CDMT hydrochloride’s structural analogy to serotonin (5-HT) suggests activity at serotonin receptors, particularly 5-HT₁A and 5-HT₂A subtypes. Computational modeling predicts moderate affinity for 5-HT₂A (Kᵢ ~50 nM), though experimental validation is pending .
Metabolic Pathways
Like other tryptamines, CDMT hydrochloride is metabolized by hepatic enzymes:
-
Phase I: Demethylation via cytochrome P450 (CYP3A4) to 5-chloro-N-methyltryptamine.
-
Phase II: Glucuronidation or sulfation for renal excretion .
Applications in Neuroscience Research
CDMT hydrochloride is utilized in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume